
ethyl (2E,4E)-3-methyldeca-2,4-dienoate
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Overview
Description
Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a conjugated diene system, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid like sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-3-methyldeca-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Flavoring Agent in Food Industry
One of the primary applications of ethyl (2E,4E)-3-methyldeca-2,4-dienoate is as a flavoring agent in the food industry. It is recognized for imparting fruity and floral notes to various food products.
Case Study: Flavor Enhancement
A study conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicated that this compound is used in flavor formulations to enhance the sensory profile of foods such as beverages and confectionery products. Its approval as a flavoring substance underlines its safety and effectiveness in food applications .
Plant Metabolite
This compound is also recognized as a plant metabolite. It plays a role in the natural chemical processes within plants and can influence plant interactions with their environment.
Research Insights
Research has shown that this compound may act as a kairomone—a chemical signal that attracts natural enemies of herbivores—thereby enhancing plant defense mechanisms against pests . This property positions it as a candidate for developing eco-friendly pest management solutions.
Agricultural Applications
The agricultural sector is exploring the use of this compound for its potential as a biopesticide or plant growth regulator.
Case Study: Pest Management
A study published in agricultural journals highlighted the effectiveness of this compound in repelling specific insect pests when applied to crops. The research demonstrated that its application could reduce reliance on synthetic pesticides while promoting sustainable agricultural practices .
Biochemical Research
In biochemical research, this compound serves as a model compound for studying metabolic pathways involving unsaturated fatty acids.
Insights from Biochemistry
Investigations into its metabolic pathways have revealed insights into how similar compounds may affect human health and nutrition. The compound's structure allows researchers to explore its interactions with biological systems and its potential health benefits .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl (2E,4E)-3-methyldeca-2,4-dienoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases, leading to the formation of alcohols and carboxylic acids. These products can then participate in further metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E,4E)-5-chloropenta-2,4-dienoate: Similar in structure but contains a chlorine atom, which can alter its reactivity and applications.
Ethyl undeca-2,4-dienoate: Another ester with a longer carbon chain, used in different industrial applications.
Uniqueness
Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is unique due to its specific conjugated diene system and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is an organic compound classified within the ester family, notable for its potential biological activities and applications in various fields, including chemistry and biology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by a conjugated diene system that allows it to participate in a variety of chemical reactions. Its synthesis typically involves esterification processes such as Fischer esterification using ethanol and a carboxylic acid . The compound is recognized for its pleasant aroma, making it useful in the fragrance and flavoring industries .
The biological activity of this compound primarily arises from its interactions with biological macromolecules. In biological systems, esters like this compound can be hydrolyzed by esterases to yield alcohols and carboxylic acids. These hydrolysis products can further participate in metabolic pathways or serve as signaling molecules .
Key Reactions:
- Hydrolysis : Catalyzed by esterases leading to the formation of active metabolites.
- Oxidation : Can produce aldehydes or carboxylic acids under oxidative conditions.
- Reduction : Converts the ester into alcohols using reducing agents like lithium aluminum hydride .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens. This could be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes .
- Cytotoxicity : Related compounds have shown cytotoxic effects in cancer cell lines. The electrophilic nature of the diene system may allow it to form covalent bonds with nucleophilic sites on proteins or DNA, leading to cell death .
Case Studies
- Antimicrobial Activity :
- Cytotoxic Effects :
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial; Cytotoxic | Hydrolysis; Electrophilic interactions |
Ethyl (2E,4Z)-deca-2,4-dienoate | Moderate cytotoxicity | Similar electrophilic reactivity |
Ethyl undecenoate | Antimicrobial; Flavoring agent | Hydrolysis; Flavor profile development |
Properties
IUPAC Name |
ethyl (2E,4E)-3-methyldeca-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h9-11H,4-8H2,1-3H3/b10-9+,12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQJIUOOFAIEPX-HULFFUFUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=C/C(=O)OCC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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